![molecular formula C15H17NO B3265949 1-Phenoxy-3-phenylpropan-2-amine CAS No. 41386-30-5](/img/structure/B3265949.png)
1-Phenoxy-3-phenylpropan-2-amine
Overview
Description
1-Phenoxy-3-phenylpropan-2-amine, also known as PPPA, is a drug described as an antidepressant . It was derived by Eli Lilly from the antihistamine diphenhydramine, a diphenylmethane derivative with additional properties as a selective serotonin reuptake inhibitor (SSRI), and has been the basis for the subsequent discovery of a number of other antidepressant drugs .
Synthesis Analysis
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines was reported .Molecular Structure Analysis
The molecular formula of 1-Phenoxy-3-phenylpropan-2-amine is C15H17NO . The molecular weight is 227.307 g·mol −1 . The SMILES string representation is c1ccc (cc1)C (CCN)Oc2ccccc2 .Chemical Reactions Analysis
The chemical reactions involving 1-Phenoxy-3-phenylpropan-2-amine are primarily related to its synthesis. As mentioned earlier, it can be synthesized from prochiral ketones using transaminases .Scientific Research Applications
Enzymatic N-Demethylation
The compound's involvement in enzymatic N-demethylation reactions has been studied. Abdel-Monem (1975) investigated the N-demethylation of a closely related compound by rodent liver homogenates, revealing insights into the kinetic primary isotopes effect in the enzymatic N-demethylation of tertiary amines (Abdel-Monem, 1975).
O-Demethylation Studies
Zweig and Castagnoli (1977) explored the O-demethylation of a methoxylated 1-phenyl-2-aminopropane derivative, shedding light on the relationship between metabolism and psychotomimetic activity in similar compounds (Zweig & Castagnoli, 1977).
Corrosion Inhibition
Research by Boughoues et al. (2020) on four amine derivative compounds, including ones structurally similar to 1-Phenoxy-3-phenylpropan-2-amine, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential industrial applications of these compounds (Boughoues et al., 2020).
Proton-Coupled Electron Transfer
The study by Rhile and Mayer (2004) on the oxidation of hydrogen-bonded phenol by one-electron oxidants, involving a compound structurally related to 1-Phenoxy-3-phenylpropan-2-amine, provides significant insights into proton-coupled electron transfer mechanisms (Rhile & Mayer, 2004).
SNAr Reaction Studies
Um et al. (2014) conducted a kinetic study on SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines, which could provide a theoretical framework for understanding reactions involving 1-Phenoxy-3-phenylpropan-2-amine (Um et al., 2014).
Catalytic Applications
Kornecki and Berry (2012) reported on dirhodium catalysts bearing redox-active supporting ligands structurally similar to 1-Phenoxy-3-phenylpropan-2-amine, emphasizing their performance in C-H amination reactions, which can have significant implications in synthetic chemistry (Kornecki & Berry, 2012).
Mechanism of Action
Future Directions
The future directions for 1-Phenoxy-3-phenylpropan-2-amine could involve further exploration of its potential as an antidepressant, given its derivation from diphenhydramine and its properties as an SSRI . Additionally, the synthesis method using transaminases could be further optimized or modified to improve efficiency or yield .
properties
IUPAC Name |
1-phenoxy-3-phenylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUINRGZLZISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-phenylpropan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.